molecular formula C17H17ClN2O3 B10971572 Methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate

Methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate

Cat. No.: B10971572
M. Wt: 332.8 g/mol
InChI Key: NOHDILWAAQBYQD-UHFFFAOYSA-N
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Description

METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a chemical compound with a complex structure that includes a benzoate ester, a chlorophenethyl group, and an aminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of methyl 2-aminobenzoate with 4-chlorophenethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE: A structurally similar compound with a chlorophenyl group instead of a chlorophenethyl group.

    METHYL 4-[(PHENOXYCARBONYL)AMINO]BENZOATE: Another related compound with a phenoxycarbonyl group.

Uniqueness

METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chlorophenethyl group, in particular, may impart unique properties compared to other similar compounds.

This detailed article provides a comprehensive overview of METHYL 2-({[(4-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)ethylcarbamoylamino]benzoate

InChI

InChI=1S/C17H17ClN2O3/c1-23-16(21)14-4-2-3-5-15(14)20-17(22)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H2,19,20,22)

InChI Key

NOHDILWAAQBYQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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